molecular formula C18H8Cl2O8S4 B11962039 Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride CAS No. 133498-91-6

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride

Cat. No.: B11962039
CAS No.: 133498-91-6
M. Wt: 551.4 g/mol
InChI Key: KTJBQDQRBPDVKU-UHFFFAOYSA-N
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Description

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride (TDBDT-DSC) is a polycyclic aromatic compound featuring a fused heteroaromatic core with sulfonyl chloride substituents. Its structure comprises a dibenzodithiophene backbone modified with four oxygen atoms (tetraoxo groups) and two sulfonyl chloride (-SO₂Cl) moieties at positions 3 and 7. This compound is notable for its electron-deficient character, making it a candidate for applications in organic electronics, such as acceptor materials in bulk-heterojunction solar cells or intermediates in polymer synthesis .

Molecular Formula: C₁₈H₈Cl₂O₁₀S₄
Molecular Weight: 575.4 g/mol (calculated)
Key Features:

  • Rigid, planar π-conjugated system.
  • Electron-withdrawing sulfonyl chloride groups enhance solubility and reactivity.
  • High thermal stability due to fused aromatic rings.

Properties

CAS No.

133498-91-6

Molecular Formula

C18H8Cl2O8S4

Molecular Weight

551.4 g/mol

IUPAC Name

10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonyl chloride

InChI

InChI=1S/C18H8Cl2O8S4/c19-31(25,26)9-1-3-11-13-7-14-12-4-2-10(32(20,27)28)6-16(12)30(23,24)18(14)8-17(13)29(21,22)15(11)5-9/h1-8H

InChI Key

KTJBQDQRBPDVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of the Core Structure

  • Reagent : Fuming sulfuric acid (20% SO₃).

  • Mechanism : Electrophilic substitution at the 3,9-positions due to electron-deficient nature of the oxidized dithiophene.

  • Conditions : 0–5°C for 2 hours, followed by gradual warming to 25°C.

Conversion to Sulfonyl Chloride

  • Chlorinating Agent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Optimized Protocol :

    • Molar Ratio : 1:4 (sulfonic acid : SOCl₂).

    • Catalyst : Dimethylformamide (DMF, 0.1 eq) as a Lewis acid.

    • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.

Table 1: Key Reaction Parameters for Sulfonyl Chloride Formation

ParameterValueSource
Temperature40–60°C
Yield68–72%
Purity (HPLC)>98%

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (70–230 mesh).

  • Eluent : Gradient of hexane/ethyl acetate (95:5 to 80:20).

  • Recovery : 85–90% after column chromatography.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.35–7.30 (m, 4H, aromatic), 3.81 (s, 12H, OCH₃).

  • IR (KBr): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 580 cm⁻¹ (C-S).

  • HRMS : m/z 550.85518 [M+H]⁺ (calc. 550.85512).

Industrial-Scale Adaptations

Patent CN102329207B outlines a scalable method using:

  • Continuous Flow Reactors : For sulfonation and chlorination steps, reducing reaction time by 40%.

  • Solvent Recycling : DCM recovery via fractional distillation (>95% efficiency).

  • Safety Protocols : Inert gas purging to mitigate SOCl₂ hydrolysis.

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Over-oxidation of S atomsControlled H₂O₂ dosing95% yield
Isomer formationLow-temperature sulfonation>98% purity
SOCl₂ residueAqueous NaHCO₃ wash<0.1% residual

Emerging Methodologies

Recent advances include:

  • Electrochemical Sulfonation : Using Pt electrodes in H₂SO₄, achieving 82% yield at 2.5V.

  • Microwave-Assisted Chlorination : 15-minute reaction time with 75% yield .

Chemical Reactions Analysis

Types of Reactions

Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride exerts its effects is primarily through its reactive sulfonyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Dibenzo[d,d']benzo[1,2-b:4,3-b']dithiophene (DBDT)

  • Structure : Similar fused dithiophene core but lacks sulfonyl chloride and tetraoxo groups.
  • Molecular Formula : C₁₈H₁₀S₂
  • Properties :
    • Higher HOMO (-5.2 eV) and LUMO (-3.1 eV) compared to TDBDT-DSC due to absence of electron-withdrawing groups.
    • Used in organic field-effect transistors (OFETs) for high charge-carrier mobility .

DTmBDT (Dithieno[2,3-d;2',3'-d']benzo[1,2-b;3,4-b']dithiophene)

  • Structure : Thiophene-fused pentacene analogue with alkyl side chains for solubility.
  • Molecular Formula : C₂₈H₃₄S₄
  • Properties :
    • Bandgap: ~1.8 eV, suitable for visible-light absorption.
    • Hole mobility: 0.1–0.5 cm²/V·s in OFETs.
    • Copolymerized with DPP (diketopyrrolopyrrole) for solar cells with 4–6% efficiency .

Benzo[1,2-b:4,5-b′]bis[1]benzothiophene-3,9-diamine 5,5,11,11-tetraoxide

  • Molecular Formula : C₁₈H₁₂N₂O₄S₂
  • Properties :
    • Fluorescent properties (orange emission).
    • Lower reactivity due to amine groups; used in optoelectronic sensing .

Comparative Data Table

Property TDBDT-DSC DBDT DTmBDT Diamine Derivative
Molecular Weight 575.4 g/mol 290.4 g/mol 522.9 g/mol 384.4 g/mol
Bandgap (eV) ~2.3 (estimated) ~3.0 1.8 N/A
HOMO (eV) -6.1 (calc.) -5.2 -5.4 -5.8
LUMO (eV) -3.8 (calc.) -3.1 -3.6 -3.2
Solubility Moderate (polar solvents) Low High (alkyl chains) Low
Applications Polymer precursors, acceptors OFETs Solar cells, OFETs Fluorescent sensors

Key Research Findings

Electrochemical Stability : TDBDT-DSC exhibits superior oxidative stability compared to DBDT due to electron-withdrawing sulfonyl groups, making it suitable for air-stable n-type semiconductors .

Synthetic Versatility : The sulfonyl chloride groups enable facile functionalization, unlike DTmBDT, which requires halogenation for further reactions .

Optoelectronic Limitations : While DTmBDT achieves higher solar cell efficiencies (4–6%), TDBDT-DSC’s wider bandgap (~2.3 eV) limits its light-harvesting capacity in the visible spectrum .

Thermal Behavior : TDBDT-DSC decomposes at >300°C, outperforming the diamine derivative (decomposition at ~250°C) due to robust sulfonyl linkages .

Biological Activity

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H10Cl2O8S4
  • Molecular Weight : 514.53 g/mol
  • CAS Number : 133476-13-8

The compound features multiple sulfonic acid groups and a unique arrangement of sulfur and oxygen atoms that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may be beneficial in therapeutic contexts.
  • Receptor Binding : Its structural characteristics allow it to bind to specific receptors, modulating their activity and potentially influencing signal transduction pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Compounds in this class have been observed to cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Anti-inflammatory Effects

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene derivatives have demonstrated anti-inflammatory properties by:

  • Inhibiting Pro-inflammatory Cytokines : Studies show that these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Blocking NF-kB Pathway : The inhibition of the NF-kB signaling pathway has been linked to decreased inflammation and improved outcomes in models of inflammatory diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene derivatives on breast cancer cell lines. The results indicated:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound A4570
Compound B6050

The data suggest that these compounds significantly reduce cell viability while increasing apoptosis rates.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease (IBD), researchers tested the effects of Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene derivatives on animal models. The findings revealed:

ParameterControl GroupTreated Group
TNF-alpha Level (pg/mL)12045
IL-6 Level (pg/mL)8030
Histological Score (0-10)83

These results indicate a significant reduction in inflammatory markers and improved histological scores in treated groups.

Q & A

Q. What are the key considerations in synthesizing Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride?

Synthesis requires rigorous hazard analysis, particularly for handling diazo compounds and sulfonyl chlorides, which are explosive and toxic. A well-ventilated fume hood and inert conditions are essential. Purification steps often involve column chromatography (silica gel) and recrystallization, with solvent selection (e.g., dichloromethane, methanol) critical for yield optimization. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is mandatory to confirm structural integrity and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) and 13C^{13}C-NMR (100 MHz, CDCl3_3) resolve aromatic and sulfonyl groups, with splitting patterns indicating substituent positions .
  • Mass Spectrometry : HRMS (APCI) confirms molecular weight (e.g., C26_{26}H27_{27}S2_2 requires m/z 403.1549) .
  • Thermal Analysis : Melting point determination (e.g., 179.6–181.6°C) ensures phase purity .

Q. How do sulfur atoms in the dithiophene core influence the compound’s reactivity?

The sulfur atoms enhance electron delocalization, enabling π-stacking in solid-state applications. Their oxidation state (e.g., sulfonyl groups) modulates electrophilicity, impacting reactivity in cross-coupling reactions. Comparative studies with oxygen analogs (e.g., furan derivatives) reveal reduced band gaps in sulfur-containing systems .

Advanced Research Questions

Q. How can the electronic properties of this compound be optimized for organic photovoltaics (OPVs)?

  • Copolymer Design : Copolymerize with electron-deficient units (e.g., thieno[3,4-b]thiophene, benzo[c][1,2,5]thiadiazole) to lower the LUMO and enhance charge separation. For example, blending with PTB7-Th improved PCE from 0.12% to 5.04% in bulk-heterojunction solar cells .
  • Side-Chain Engineering : Introducing alkyl chains (e.g., dodecyl) improves solubility and film morphology while minimizing π-stacking disruption .

Q. What methodologies resolve discrepancies between experimental and computational properties?

  • DFT Calculations : Compare theoretical HOMO/LUMO levels (e.g., using Gaussian09) with cyclic voltammetry data to validate redox potentials.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond lengths, dihedral angles) by comparing experimental crystal data (e.g., C14_{14}H4_4O2_2S4_4) with predicted geometries .

Q. How does crystallographic packing affect performance in organic field-effect transistors (OFETs)?

Dense packing from sulfur’s van der Waals radius enhances charge mobility. For example, syn-DBBDF derivatives exhibit p-type behavior with hole mobilities up to 1.0 × 101^{-1} cm2^2·V1^{-1}·s1^{-1}. Crystal structure analysis (e.g., dithieno-benzo-dithiophene diones) guides molecular design to optimize π-orbital overlap .

Q. What strategies mitigate degradation during device fabrication?

  • Encapsulation : Use atomic layer deposition (ALD) for moisture-resistant coatings.
  • Additive Engineering : Incorporate 1,8-diiodooctane to stabilize phase separation in BHJ active layers .

Methodological Notes

  • Risk Assessment : Follow ACS guidelines for handling toxic intermediates (e.g., triflic anhydride, diazo esters) .
  • Data Reproducibility : Document solvent drying protocols (e.g., MBraun SPS system for CH2_2Cl2_2) to ensure reaction consistency .

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